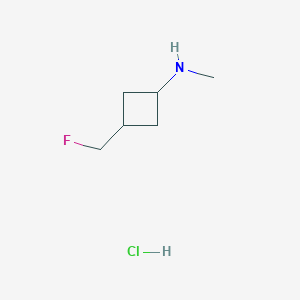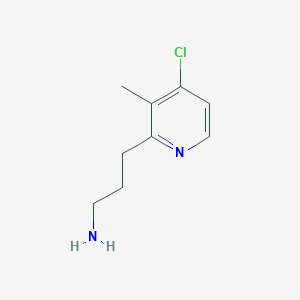
3-Amino-3-(4-boronophenyl)propanoic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Amino-3-(4-boronophenyl)propanoic acid: is a compound that belongs to the class of amino acids It is characterized by the presence of an amino group, a boronophenyl group, and a propanoic acid moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3-Amino-3-(4-boronophenyl)propanoic acid typically involves the reaction of 4-boronophenylacetic acid with ammonia or an amine under specific conditions. The reaction is usually carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the desired product is obtained.
Industrial Production Methods: Industrial production of this compound may involve more advanced techniques such as continuous flow synthesis, which allows for better control over reaction conditions and higher yields. The use of automated systems and advanced catalysts can further enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 3-Amino-3-(4-boronophenyl)propanoic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding boronic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.
Substitution: The amino and boronophenyl groups can participate in substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, alkylating agents, and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield boronic acids, while reduction can produce amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, 3-Amino-3-(4-boronophenyl)propanoic acid is used as a building block for the synthesis of more complex molecules
Biology: In biological research, this compound is studied for its potential role in enzyme inhibition and as a probe for studying biological pathways. Its boron-containing structure makes it a candidate for boron neutron capture therapy (BNCT), a type of cancer treatment.
Medicine: In medicine, this compound is explored for its potential therapeutic applications, particularly in cancer treatment. Its ability to selectively target cancer cells while sparing healthy cells makes it a promising candidate for drug development.
Industry: In the industrial sector, this compound is used in the development of new materials and as a catalyst in various chemical processes. Its unique properties make it valuable in the production of polymers, pharmaceuticals, and other high-value products.
Mecanismo De Acción
The mechanism of action of 3-Amino-3-(4-boronophenyl)propanoic acid involves its interaction with specific molecular targets and pathways. The boronophenyl group can form stable complexes with various biomolecules, leading to inhibition or modulation of their activity. In the context of cancer therapy, the compound can selectively accumulate in cancer cells and, upon exposure to neutron radiation, release high-energy particles that destroy the cancer cells while minimizing damage to surrounding healthy tissue.
Comparación Con Compuestos Similares
3-Amino-3-(4-hydroxyphenyl)propanoic acid: This compound has a hydroxy group instead of a boronophenyl group and is known for its role in biological processes.
3-Amino-3-(4-chlorophenyl)propanoic acid:
4-Borono-L-phenylalanine: Similar to 3-Amino-3-(4-boronophenyl)propanoic acid, this compound is used in boron neutron capture therapy and has a similar boron-containing structure.
Uniqueness: The uniqueness of this compound lies in its boronophenyl group, which imparts distinct chemical and biological properties. This makes it particularly valuable in applications such as BNCT, where the boron atom plays a crucial role in the therapeutic mechanism.
Propiedades
Fórmula molecular |
C9H12BNO4 |
|---|---|
Peso molecular |
209.01 g/mol |
Nombre IUPAC |
3-amino-3-(4-boronophenyl)propanoic acid |
InChI |
InChI=1S/C9H12BNO4/c11-8(5-9(12)13)6-1-3-7(4-2-6)10(14)15/h1-4,8,14-15H,5,11H2,(H,12,13) |
Clave InChI |
RVPQHNSKSQAANJ-UHFFFAOYSA-N |
SMILES canónico |
B(C1=CC=C(C=C1)C(CC(=O)O)N)(O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![Methyl 5-benzyl-4,5,6,7-tetrahydropyrazolo[1,5-A]pyrazine-3-carboxylate](/img/structure/B14852899.png)


![6-{2-[(4-Amino-4-carboxybutyl)amino]-4H-imidazo[4,5-b]pyridin-4-yl}norleucine](/img/structure/B14852935.png)



![7-Acetyl-2-(benzylthio)-7H-pyrrolo[2,3-D]pyrimidine](/img/structure/B14852955.png)
![(1S,2S,4R,8S,9S,11S,12S,13R)-6,11-dihydroxy-9,13-dimethyl-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-diene-7,16-dione](/img/structure/B14852958.png)


